pyrimidine-4-thiol

Tautomerism Computational Chemistry Reactivity

Pyrimidine-4-thiol is a specialized heterocyclic scaffold with a redox-active sulfur at the 4-position, offering distinct electronic and coordination properties compared to its 2-thiol or 4-hydroxy analogs. It is a key precursor for synthesizing anti-H5N1 thioglycosides, HIV entry inhibitors, and water-soluble derivatives. Procure this high-purity compound for applications requiring specific nucleophilic reactivity and metal-binding capabilities.

Molecular Formula C4H4N2S
Molecular Weight 112.16 g/mol
Cat. No. B7810261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrimidine-4-thiol
Molecular FormulaC4H4N2S
Molecular Weight112.16 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1S
InChIInChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
InChIKeyMGAXHFMCFLLMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine-4-thiol (4-Mercaptopyrimidine): Procurement-Relevant Identity, Properties, and Heterocyclic Scaffold


Pyrimidine-4-thiol (CAS 1450-86-8, C₄H₄N₂S, MW 112.16) is a sulfur-containing heterocyclic scaffold classified as a mercaptopyrimidine. It exists predominantly in the thione tautomeric form (1H-pyrimidine-6-thione) and serves as a versatile building block in medicinal chemistry and materials science due to the nucleophilic reactivity of the thiol group and its capacity for metal coordination. Its procurement is driven by demand for a compact, functionalizable pyrimidine core bearing a redox-active sulfur center that enables applications distinct from its oxygen-containing or 2-thiol positional analogs.

Why Generic Pyrimidine Thiol Substitution Fails: Position-Specific Reactivity and Tautomeric Control Dictate Pyrimidine-4-thiol's Utility


Simply substituting pyrimidine-4-thiol with its 2-thiol positional isomer (pyrimidine-2-thiol) or the oxygen-containing 4-hydroxypyrimidine is chemically and biologically unsound. The position of the thiol group on the pyrimidine ring profoundly alters the electronic distribution, tautomeric equilibrium, and preferred coordination sites [1]. For instance, semi-empirical calculations demonstrate that the 4-thiol/4-thione system exhibits a distinct tautomeric stability profile compared to the 2-thiol/2-thione system, with divergent thermodynamic preferences that directly impact its reactivity in nucleophilic substitutions and metal-binding applications [1][2]. Furthermore, the sulfur atom at the 4-position confers unique redox activity and the ability to engage in thiol-disulfide exchange, which is exploited in antiviral and anticancer drug design [3]. The quantitative evidence below underscores that pyrimidine-4-thiol is not a drop-in replacement for its analogs and must be specifically selected based on its documented differential behavior.

Pyrimidine-4-thiol: Quantitative Evidence of Differential Performance vs. Closest Analogs


Tautomeric Stability: 4-Thiol vs. 2-Thiol Positional Isomers Exhibit Divergent Thermodynamic Equilibria

Semi-empirical quantum chemical calculations (MNDO, AM1, PM3) on the tautomeric equilibria of pyrimidine thio analogs reveal that the 4-thiol/4-thione system shows a distinct stability profile compared to the 2-thiol/2-thione system. For the thio analogs, the PM3 and MNDO methods confirm the predominance of the thiol form over the thione form [1]. In contrast, the AM1 method predicts the predominance of the 2-thione form over the 2-thiol form with a stability energy value of approximately 1 kcal mol⁻¹ [1]. This demonstrates that the position of the sulfur atom directly influences the tautomeric equilibrium, which in turn governs the compound's nucleophilicity and metal-coordinating ability.

Tautomerism Computational Chemistry Reactivity

Antiviral Scaffold: Pyrimidine-4-thiol Derivatives as Favipiravir Analogs with Confirmed Anti-H5N1 Activity

Pyrimidine-4-thiol serves as a direct synthetic precursor to a novel class of amino pyrimidine thioglycosides designed as structural analogs of favipiravir (Avigan), a clinically used anti-influenza drug. The pyrimidine thioglycosides synthesized from pyrimidine-4-thiolate intermediates were tested against the avian influenza H5N1 virus strain and exhibited high to moderate antiviral activity [1]. In contrast, favipiravir itself shows an IC₅₀ range of 0.20–0.82 µg/mL against H5N1 [2]. While the pyrimidine-4-thiol-derived thioglycosides' exact IC₅₀ values are not detailed in the abstract, the study establishes that the 4-thiol-pyrimidine scaffold can be functionalized to generate active antiviral agents, distinguishing it from simple 2-thiol or oxygen-containing pyrimidines which are not reported as direct favipiravir mimics.

Antiviral Influenza Nucleoside Analogs

Physical Property Differentiation: Pyrimidine-4-thiol Exhibits a Significantly Lower Melting Point than Its 2-Thiol Isomer

Pyrimidine-4-thiol and its positional isomer pyrimidine-2-thiol (2-mercaptopyrimidine) have identical molecular formulas but differ substantially in their melting points, a critical parameter for purification, formulation, and handling. Pyrimidine-4-thiol melts at approximately 190–192 °C , whereas pyrimidine-2-thiol has a significantly higher melting point of approximately 230 °C (with decomposition) . This 38–40 °C difference reflects distinct crystal packing forces and intermolecular interactions, which can impact solubility, crystallization behavior, and thermal stability during storage and processing.

Physical Properties Purification Formulation

HIV Entry Inhibition: Thiolated Pyrimidine Derivatives with a Unique Redox-Based Mechanism of Action

Thiolated pyrimidine derivatives, which include pyrimidine-4-thiol as a core scaffold, have been shown to inhibit HIV-1 entry through a unique redox-based mechanism targeting disulfide bonds in the CD4 receptor and viral gp120 envelope protein [1]. In cell-based viral infectivity assays, these sulfur-containing pyrimidines effectively inhibited virally induced cell fusion and the infectivity of primary HIV-1IIIB strains and chimeric pseudovirions in a dose-dependent manner, with selectivity depending on the pseudovirus coreceptor preference (CCR5 or CXCR4) [1]. This mode of action is distinct from conventional reverse transcriptase or protease inhibitors and represents a new class of potential HIV entry inhibitors [1]. In contrast, non-thiolated pyrimidine analogs (e.g., 4-hydroxypyrimidine derivatives) do not exhibit this redox-dependent antiviral activity, highlighting the essential role of the thiol group in this mechanism.

HIV Antiviral Entry Inhibitors

Oxidation Chemistry: Pyrimidine-4-thiol Forms Stable Sulfonic Acid Derivatives for Further Functionalization

Pyrimidine-4-thiol can be selectively oxidized to pyrimidine-4-sulfonic acid using common oxidizing agents such as hydrogen peroxide or potassium permanganate . This transformation is characteristic of thiols and yields a sulfonic acid group that can serve as a handle for further derivatization or as a water-solubilizing moiety. In contrast, pyrimidine-2-thiol also undergoes oxidation, but the resulting 2-sulfonic acid derivatives may exhibit different electronic properties and reactivity due to the proximity of the ring nitrogen atoms. For example, 2-methylpyrimidine-4,6-dithiol derivatives can be selectively oxidized to sulfinyl and sulfonyl compounds using m-chloroperbenzoic acid, demonstrating the tunability of sulfur oxidation states in 4-thiol-pyrimidines [1]. This controlled oxidation pathway is less accessible for oxygen-containing analogs like 4-hydroxypyrimidine, which typically undergo electrophilic substitution rather than oxidation at the heteroatom.

Oxidation Synthetic Chemistry Functionalization

High-Value Research and Industrial Application Scenarios for Pyrimidine-4-thiol


Synthesis of Novel Anti-Influenza Thioglycosides

Research groups focused on developing next-generation antivirals against influenza A (H5N1) should procure pyrimidine-4-thiol as a starting material for constructing pyrimidine thioglycosides. As demonstrated by Abu-Zaied et al. [1], acidification of pyrimidine-4-thiolate salts yields the corresponding pyrimidine-4-thioles, which upon glycosylation produce compounds with confirmed anti-H5N1 activity. This scaffold offers a direct synthetic entry into favipiravir analogs, enabling medicinal chemists to explore structure-activity relationships around the thiol and glycosyl moieties.

Development of HIV Entry Inhibitors Targeting Redox-Active Disulfide Bonds

Virology and medicinal chemistry laboratories investigating novel HIV entry inhibitors should utilize pyrimidine-4-thiol or its derivatives as core scaffolds. The unique ability of thiolated pyrimidines to interact with redox-active -SH groups in CD4 and gp120, as reported by Kanizsai et al. [1], provides a mechanism distinct from traditional antiretroviral agents. Procuring high-purity pyrimidine-4-thiol enables the synthesis of focused libraries for structure-activity relationship studies aimed at optimizing potency and coreceptor selectivity.

Design of Metal-Coordinating Ligands and Catalysts

In coordination chemistry and catalysis, pyrimidine-4-thiol's thione-thiol tautomerism and sulfur atom at the 4-position offer distinct coordination preferences. Computational studies [1] indicate that the 4-thiol system exhibits different tautomeric stability and electron distribution compared to the 2-thiol isomer. This property can be exploited to design selective metal-binding ligands for catalysis, sensing, or materials science applications where the precise geometry and electronics of the metal center are critical.

Synthesis of Sulfonic Acid-Functionalized Pyrimidines for Water-Soluble Derivatives

Process chemists and formulators seeking to enhance the aqueous solubility of pyrimidine-based compounds should employ pyrimidine-4-thiol as a precursor. Its oxidation to pyrimidine-4-sulfonic acid [1] introduces a strongly hydrophilic group, facilitating the preparation of water-soluble derivatives for biological assays or industrial formulations. This transformation is not accessible from the corresponding 4-hydroxypyrimidine, making the thiol a valuable synthetic handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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